1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea
Description
Historical Development of Bifuran-Urea Derivatives
The synthesis of urea derivatives has evolved significantly since the early 20th century, driven by their versatility in drug discovery and materials science. Classical methods relied on phosgene or triphosgene to generate isocyanate intermediates, which were subsequently reacted with amines to form ureas. However, due to phosgene’s toxicity, safer alternatives such as S,S-dimethyl dithiocarbonate (DMDTC) and N,N′-carbonyldiimidazole (CDI) were developed, enabling urea synthesis under milder conditions. These advancements facilitated the incorporation of complex heterocyclic motifs, including furans, into urea frameworks.
Bifuran systems, characterized by two fused furan rings, emerged as valuable scaffolds due to their electronic properties and conformational rigidity. Early work by Huisgen on heterocyclic reactions demonstrated the reactivity of furan derivatives in cycloaddition and ring-opening processes, laying the groundwork for their integration into bioactive molecules. The fusion of bifuran moieties with urea groups gained traction in the 2010s, particularly in antimicrobial and antitumor research. For instance, 1,3-disubstituted urea derivatives bearing pyridine and furan substituents exhibited potent activity against Pseudomonas aeruginosa and Mycobacterium tuberculosis. These findings underscored the potential of bifuran-urea hybrids in addressing drug-resistant pathogens, catalyzing further exploration of their synthetic and biological profiles.
Structural Significance of 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea
The molecular architecture of this compound (CAS 2034343-61-6) combines a central urea group with two distinct substituents: a [2,3'-bifuran]-5-ylmethyl moiety and a 2-phenoxyethyl chain. The urea core (O=C(NR₂)) serves as a hydrogen-bond donor and acceptor, enhancing interactions with biological targets such as enzymes or receptors. The bifuran component introduces planar rigidity and π-electron density, which may improve binding affinity to hydrophobic pockets in proteins.
The [2,3'-bifuran] subunit consists of two furan rings connected at the 2- and 3'-positions, creating a conjugated system that stabilizes the molecule through resonance. This structural feature is critical for modulating electronic effects, as demonstrated in studies of heteroaryl urea isosteres, where furan replacements altered receptor binding potency. The 2-phenoxyethyl chain contributes steric bulk and lipophilicity, potentially enhancing membrane permeability—a property observed in related urea derivatives with improved oral bioavailability.
Academic Motivation for Investigating Heterocyclic Urea Compounds
Heterocyclic ureas occupy a prominent niche in medicinal chemistry due to their balanced drug-likeness and synthetic accessibility. The urea functional group’s capacity to engage in hydrogen bonding aligns with its prevalence in kinase inhibitors, antimicrobial agents, and enzyme modulators. For example, cystobactamid derivatives incorporating urea linkages exhibited enhanced stability under basic conditions, making them viable candidates for antibiotic development.
The integration of heterocycles such as bifuran addresses challenges in drug design, including metabolic instability and poor solubility. Furan-containing ureas leverage the heterocycle’s electron-rich nature to participate in dipole-dipole interactions and π-stacking, as evidenced by their activity against formyl peptide receptors. Additionally, the modular synthesis of unsymmetrical ureas—achieved via multicomponent reactions or sequential couplings—enables rapid diversification of the urea scaffold. This flexibility supports structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-9-11-23-15-4-2-1-3-5-15)20-12-16-6-7-17(24-16)14-8-10-22-13-14/h1-8,10,13H,9,11-12H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBWZAXOGKNHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, which combines bifuran and phenoxyethyl moieties, suggest possible interactions with various biological targets.
The synthesis of this compound typically involves the reaction of 2,3'-bifuran with 2-phenoxyethylamine under controlled conditions. The process may utilize methods such as:
- Friedel-Crafts Acylation : To introduce the bifuran moiety.
- Palladium-Catalyzed Coupling : For coupling the bifuran and phenoxyethyl groups.
These methods ensure high yield and purity, making the compound suitable for further biological evaluation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : It may bind to specific enzymes, inhibiting or activating their functions.
- Receptor Modulation : The compound could interact with cellular receptors, influencing signal transduction pathways.
- Gene Expression Alteration : It may affect the expression of genes associated with its biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
The compound has been evaluated for anticancer properties in several studies. It has shown promise in inhibiting the growth of cancer cell lines, particularly those associated with breast and colon cancer. Mechanistically, it is believed to induce apoptosis in cancer cells through modulation of apoptotic pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Effects : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to enhanced apoptosis and reduced proliferation markers .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, the compound was tested against various strains of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics.
Comparison with Similar Compounds
The biological activities of this compound can be compared to other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea | Structure | Antimicrobial, anticancer |
| Phenoxyethyl Ureas | Various | Anticancer, anti-inflammatory |
This comparison highlights the unique structural features that may contribute to its diverse range of biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cancer cell proliferation pathways. For instance, a study reported that derivatives of urea with bifuran moieties demonstrated enhanced cytotoxicity against various cancer cell lines .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inhibitors targeting cyclooxygenase enzymes (COX) are crucial in managing inflammation-related disorders. A study highlighted the potential of urea derivatives as selective COX-II inhibitors, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound. Research indicates that urea derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Pesticidal Activity
This compound has shown potential as a pesticide due to its ability to disrupt biochemical pathways in pests. Studies have demonstrated that similar compounds can act as effective insecticides by inhibiting key enzymes essential for pest survival . This opens avenues for developing environmentally friendly agricultural products.
Herbicidal Properties
The compound's structural characteristics suggest it may also possess herbicidal activity. Research into related urea compounds has indicated their effectiveness in controlling weed growth by targeting specific plant metabolic pathways .
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers. The incorporation of bifuran units into polymer matrices has been shown to enhance thermal stability and mechanical properties, making them suitable for advanced material applications .
Nanomaterials Development
The unique properties of this compound allow it to be explored in the development of nanomaterials. Its ability to form stable complexes with metal ions could lead to applications in catalysis and environmental remediation technologies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
Compound A : 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea (CAS: 2034438-08-7)
- Structural Differences: The 2,2'-bifuran linkage (vs.
- Molecular Formula : Estimated as C₁₈H₁₈N₂O₄ (based on structural similarity to the target compound).
- Safety Profile : Precautionary measures include avoiding heat sources (P210) and keeping away from children (P102), consistent with standard laboratory safety protocols for urea derivatives .
Compound B : N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS: 139149-55-6)
- Structural Differences : Features a 2,3-dihydrobenzofuran core with a phenylmethoxy group and a hydroxyurea substituent. The partially saturated benzofuran ring introduces stereochemistry (3S configuration) and reduced aromaticity compared to the target compound’s bifuran system .
- Molecular Formula : C₁₆H₁₆N₂O₄ (Molecular Weight: 300.31 g/mol).
- Safety Profile : Requires immediate medical consultation upon exposure, suggesting higher acute toxicity risks compared to the target compound .
Key Comparative Properties
| Property | Target Compound | Compound A (2,2'-Bifuran) | Compound B (Benzofuran) |
|---|---|---|---|
| Core Structure | 2,3'-Bifuran | 2,2'-Bifuran | 2,3-Dihydrobenzofuran |
| Substituents | Phenoxyethylurea | Phenoxyethylurea | Hydroxyurea, Phenylmethoxy |
| Molecular Weight | ~338.35 g/mol (estimated) | ~338.35 g/mol (estimated) | 300.31 g/mol |
| Stereochemistry | None apparent | None apparent | 3S configuration |
| Safety Precautions | Not explicitly reported | Avoid heat, keep from children | Immediate medical attention |
Research Findings and Implications
Solubility and Lipophilicity: The phenoxyethyl group in the target compound and Compound A likely enhances lipophilicity compared to Compound B’s phenylmethoxy and polar hydroxyurea groups. This could improve membrane permeability but reduce aqueous solubility .
Pharmacological Potential: Urea derivatives are known for inhibiting enzymes like urease or kinases. The target compound’s bifuran core may offer unique π-π stacking interactions with aromatic residues in enzyme active sites. Compound B’s hydroxyurea group is a known iron chelator and radical scavenger, suggesting divergent mechanisms of action compared to the phenoxyethyl-substituted target compound .
Stability and Reactivity :
- The dihydrobenzofuran in Compound B may confer oxidative stability due to reduced aromaticity, whereas the bifuran systems in the target compound and Compound A could be more prone to electrophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea, and how can reaction yields be improved?
- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as bifuran derivatives and phenoxyethyl precursors. Utilize coupling agents like carbodiimides for urea bond formation, as demonstrated in analogous urea syntheses . Optimize solvent systems (e.g., hexafluoroisopropanol for enhanced solubility) and catalysts (e.g., dichlorodicyanobenzoquinone for oxidation steps) to improve yields . Employ Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, stoichiometry, reaction time) and identify critical factors using response surface models .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the bifuran and phenoxyethyl moieties, focusing on coupling patterns and aromatic proton shifts. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies urea C=O stretches (~1640–1680 cm⁻¹). For diastereomeric purity, chiral HPLC with polar stationary phases is recommended .
Q. How can solubility and formulation challenges be addressed during in vitro testing?
- Methodological Answer : Screen co-solvents (DMSO, PEGs) or cyclodextrin-based inclusion complexes to enhance aqueous solubility. Use dynamic light scattering (DLS) to assess colloidal stability. For cell-based assays, maintain solvent concentrations below cytotoxic thresholds (e.g., <0.1% DMSO) and validate with vehicle controls .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and regioselectivity for modifying the bifuran core?
- Methodological Answer : Apply quantum mechanical calculations (DFT) to model transition states and identify low-energy pathways for electrophilic substitution on the bifuran ring. Use molecular docking to simulate interactions with biological targets (e.g., enzymes), guiding rational design of derivatives. Integrate cheminformatics tools (e.g., RDKit) to generate structure-activity relationship (SAR) models .
Q. How should researchers resolve contradictory data between in vitro activity and in vivo efficacy?
- Methodological Answer : Conduct ADME-Tox profiling to evaluate metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability. Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation. Validate hypotheses with pharmacokinetic/pharmacodynamic (PK/PD) modeling and transgenic animal models .
Q. What advanced separation techniques are suitable for purifying stereoisomers of this compound?
- Methodological Answer : Employ chiral stationary phase chromatography (CSP-HPLC) with cellulose-based columns. For scale-up, consider simulated moving bed (SMB) chromatography. Alternatively, exploit crystallization-induced asymmetric transformation (CIAT) using chiral co-crystals .
Q. How can reactor design principles improve scalability of the synthesis?
- Methodological Answer : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Use microreactors for exothermic steps (e.g., urea coupling). Apply computational fluid dynamics (CFD) to optimize mixing and residence time distribution .
Q. What thermodynamic data are critical for assessing compound stability under storage conditions?
- Methodological Answer : Measure enthalpy of decomposition via differential scanning calorimetry (DSC) and hygroscopicity using dynamic vapor sorption (DVS). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf life. Refer to NIST thermochemistry databases for analogous furan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
